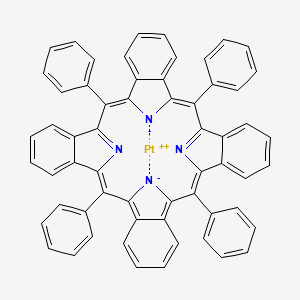

Pt-tetraphenyltetrabenzoporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pt-TPTBP and its derivatives often involves the direct aromatization of precursor porphyrins. This process yields compounds with strong absorption bands in the near-infrared region and exhibits strong luminescence. Notably, the phosphorescence quantum yields of Pt complexes can reach up to 20-50%, marking them as exceptionally bright near-infrared phosphors (Finikova, Cheprakov, & Vinogradov, 2005).

Molecular Structure Analysis

The molecular structure of Pt-TPTBP is influenced significantly by the presence of the Pt metal, which impacts its optical properties. The synthesis and absorption spectra reported for Pt-TPTBP highlight strong phosphorescence at ambient temperatures, suggesting a stable and distinctive molecular structure conducive to such emissions (Aartsma et al., 1982).

Chemical Reactions and Properties

Pt-TPTBP can participate in various chemical reactions, including complexation and transmetallation processes. These reactions are crucial for synthesizing specific Pt porphyrinate compounds, which are characterized by their unique electronic absorption, 1H NMR spectroscopy, and mass spectrometry properties. Such characteristics are pivotal for understanding the chemical behavior and potential applications of these compounds (Chizhova et al., 2018).

Physical Properties Analysis

The physical properties of Pt-TPTBP, including its photophysical parameters, are deeply influenced by its structural characteristics. For example, the degree of planarity and the presence of meso-aryl substituents can significantly affect its luminescence properties. The synthesis of Pi-extended porphyrins, such as Pt-TPTBP, with varying numbers of meso-aryl substituents, provides insight into how structural modifications can influence photophysical properties (Lebedev et al., 2008).

Chemical Properties Analysis

Electrochemical studies of Pt-TPTBP and derivatives demonstrate that their redox potentials and electron transfer sites can be significantly affected by π-extension and the nature of substituents. These findings are crucial for understanding the electronic structure and reactivity of Pt-TPTBP, providing a foundation for developing applications in catalysis, sensors, and photovoltaic devices (Chen et al., 2012).

Wissenschaftliche Forschungsanwendungen

Triplet Photosensitizers for Upconversion : PtTPBP has been used as a triplet sensitizer in conjunction with various derivatives for photon upconversion based on triplet-triplet annihilation. This application is significant in the field of photophysics and photochemistry (Singh-Rachford et al., 2008).

Near-Infrared Polymer and Organic Light-Emitting Diodes : Research has shown that PtTPBP can be used in the development of efficient near-infrared emitting devices. These devices are important for various applications, including communications and sensor technologies (Sommer et al., 2009).

Luminescent Properties : Studies have also focused on the synthesis and luminescent properties of PtTPBP, highlighting its strong luminescence and potential as a near-infrared phosphor, which can be used in various imaging and sensing applications (Finikova et al., 2005).

Oxygen Measurements : PtTPBP has been employed as a phosphorescent probe for oxygen measurements, particularly in biological systems. Its phosphorescence characteristics are useful for non-invasive monitoring of oxygen levels (Vinogradov & Wilson, 1995).

Electrochemical Properties : The electrochemistry of PtTPBP and its derivatives has been studied, focusing on redox potentials and electron transfer mechanisms. These properties are relevant for applications in energy conversion and storage devices (Chen et al., 2012).

Simultaneous Oxygen and Temperature Sensing : PtTPBP-based dyes have been developed for simultaneous, self-referenced oxygen and temperature sensing, a capability that is valuable in environmental and medical monitoring (Zach et al., 2017).

Biochemische Analyse

Biochemical Properties

Pt-tetraphenyltetrabenzoporphyrin plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy and biochemical sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its porphyrin ring structure and platinum center. The interactions often involve coordination bonds with metal ions and π-π stacking with aromatic amino acids. For instance, this compound can bind to heme-containing proteins, influencing their function and activity . Additionally, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can further interact with cellular components .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Upon light activation, this compound generates ROS, which can induce oxidative stress and trigger apoptosis in cancer cells . This compound also affects cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can modulate gene expression by binding to DNA and influencing transcriptional activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to DNA through intercalation or groove binding, affecting the transcriptional machinery and gene expression . Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to DNA damage and cell death . The generation of ROS upon light activation further contributes to its cytotoxic effects by inducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, but prolonged exposure to light and oxygen can lead to degradation and reduced efficacy . In in vitro and in vivo studies, this compound has shown sustained cytotoxic effects over time, with long-term exposure resulting in cumulative damage to cellular components . These temporal effects highlight the importance of optimizing experimental conditions to maintain the compound’s stability and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target cancer cells and induce apoptosis without causing significant toxicity to normal tissues . At high doses, this compound can exhibit toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can lead to adverse effects. These findings underscore the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.

Eigenschaften

IUPAC Name |

platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSINHKCRBEPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36N4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?

A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.

Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?

A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.